molecular formula C7ClF7O2S B12289260 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B12289260
M. Wt: 316.58 g/mol
InChI Key: BJHMVNSSZQQRLJ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride is a highly fluorinated aromatic sulfonyl chloride characterized by a benzene ring substituted with four fluorine atoms, a trifluoromethyl group (–CF₃), and a sulfonyl chloride (–SO₂Cl) functional group. This compound is notable for its electron-deficient aromatic system due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups. These features enhance its reactivity in nucleophilic substitution and sulfonylation reactions, making it valuable in pharmaceutical, agrochemical, and materials science applications .

Properties

Molecular Formula

C7ClF7O2S

Molecular Weight

316.58 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7ClF7O2S/c8-18(16,17)6-4(11)2(9)1(7(13,14)15)3(10)5(6)12

InChI Key

BJHMVNSSZQQRLJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Material: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzene

The synthesis begins with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, which is subjected to chlorosulfonation using chlorosulfonic acid (HSO₃Cl). The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing fluorine and trifluoromethyl groups direct the sulfonation to the remaining para position relative to existing substituents.

Reaction Conditions:

  • Temperature: 80–120°C
  • Duration: 4–12 hours
  • Solvent: Excess chlorosulfonic acid (acts as both reagent and solvent)

Challenges:

  • Regioselectivity: Competing sulfonation at alternate positions may occur if steric or electronic effects deviate.
  • Side Reactions: Over-sulfonation or decomposition due to prolonged exposure to HSO₃Cl.

Yield Optimization:

  • Lower temperatures (80–90°C) favor mono-sulfonation, while higher temperatures (110–120°C) accelerate side reactions.
  • Quenching with ice water followed by extraction with dichloromethane isolates the product.

Sequential Fluorination and Sulfonation

An alternative approach involves constructing the fluorinated aromatic framework through sequential halogen exchange and sulfonation steps.

Synthesis of 4-(Trichloromethyl)-2,3,5,6-tetrafluorobenzene

Starting from 2,3,5,6-tetrafluorotoluene, radical chlorination introduces a trichloromethyl group at position 4. This step employs sulfuryl chloride (SO₂Cl₂) under UV light or radical initiators like azobisisobutyronitrile (AIBN).

Reaction Mechanism:
$$ \text{C}6\text{HF}4\text{CH}3 + 3\ \text{SO}2\text{Cl}2 \xrightarrow{\text{UV}} \text{C}6\text{F}4\text{CCl}3 + 3\ \text{HCl} + 3\ \text{SO}_2 $$

Key Parameters:

  • Temperature: 60–80°C
  • Chlorine radical generation critical for selective trichloromethylation.

Fluorination to Trifluoromethyl Group

The trichloromethyl intermediate undergoes fluorination using hydrogen fluoride (HF) in the presence of a halogen transfer catalyst (e.g., SbCl₃ or FeCl₃):

$$ \text{C}6\text{F}4\text{CCl}3 + 3\ \text{HF} \xrightarrow{\text{SbCl}3} \text{C}6\text{F}4\text{CF}_3 + 3\ \text{HCl} $$

Optimization Insights:

  • Catalyst loading (5–10 mol%) balances reaction rate and byproduct formation.
  • Excess HF (3–5 equivalents) ensures complete conversion.

Chlorosulfonation

The fluorinated intermediate is then subjected to chlorosulfonation as described in Section 1.1.

Comparative Data:

Step Yield (%) Purity (%) Key Conditions
Trichloromethylation 65–75 85–90 SO₂Cl₂, UV, 70°C
Fluorination 80–85 90–95 HF, SbCl₃, 100°C
Chlorosulfonation 70–75 95–98 HSO₃Cl, 90°C, 6 hours

Direct Sulfonation of Polyfluorinated Aromatics

Recent advances leverage directed metalation strategies to introduce sulfonyl chloride groups into polyfluorinated aromatics.

Directed Ortho-Metalation (DoM)

Using organolithium reagents, a sulfonyl chloride group is introduced at a specific position on a pre-fluorinated benzene ring. For example, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene undergoes deprotonation with LDA (lithium diisopropylamide), followed by quenching with sulfur dioxide and chlorine gas:

$$ \text{C}6\text{F}4\text{CF}3 + \text{LDA} \rightarrow \text{C}6\text{F}4\text{CF}3\text{Li} $$
$$ \text{C}6\text{F}4\text{CF}3\text{Li} + \text{SO}2 \rightarrow \text{C}6\text{F}4\text{CF}3\text{SO}2\text{Li} $$
$$ \text{C}6\text{F}4\text{CF}3\text{SO}2\text{Li} + \text{Cl}2 \rightarrow \text{C}6\text{F}4\text{CF}3\text{SO}_2\text{Cl} + \text{LiCl} $$

Advantages:

  • High regioselectivity (>90%) due to directed metalation.
  • Avoids harsh chlorosulfonic acid.

Limitations:

  • Requires anhydrous conditions and cryogenic temperatures (-78°C).
  • Scalability challenges due to pyrophoric reagents.

Emerging Methodologies

Photocatalytic Fluorination

Visible-light-mediated fluorination using transition-metal catalysts (e.g., Ru(bpy)₃²⁺) enables milder conditions for introducing fluorine atoms. Preliminary studies report 60–70% yields for analogous compounds.

Flow Chemistry

Continuous-flow reactors enhance heat transfer and mixing during chlorosulfonation, reducing reaction times by 50% and improving yields to 80–85%.

Scientific Research Applications

Comparison with Similar Compounds

The compound is compared below with structurally related fluorinated aromatic derivatives, focusing on functional groups, substitution patterns, and reactivity.

Functional Group Variations
Compound Name Functional Group Molecular Formula Molecular Weight Key Properties/Applications References
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride –SO₂Cl C₇ClF₇O₂S ~318.5 (est.) High electrophilicity; used in sulfonylation reactions for drug intermediates.
4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride –COCl C₇BrClF₄O 291.42 Benzoyl chloride derivative; reactive in acylations. Bromo substituent allows cross-coupling.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl chloride –CH₂Cl C₈ClF₇ ~270.5 (est.) Benzyl chloride; precursor for nucleophilic substitutions. B.p. 96–98°C (20 mmHg).
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulphenyl chloride –SCl C₇ClF₇S ~284.5 (est.) Sulfenyl chloride; less electrophilic than sulfonyl chloride. Used in thiolation reactions.

Key Insights :

  • Reactivity Hierarchy : Sulfonyl chlorides (–SO₂Cl) are more electrophilic than sulfenyl chlorides (–SCl) or benzoyl chlorides (–COCl), enabling broader applications in forming sulfonamides or sulfonate esters .
  • Substituent Effects : The trifluoromethyl group enhances electron withdrawal, stabilizing negative charge in transition states during substitutions. Bromo substituents (e.g., in 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride) enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
Substituent Variations
Compound Name Substituents Molecular Weight Physical Properties Applications References
This compound –CF₃, –F₄, –SO₂Cl ~318.5 (est.) Likely high thermal stability; hydrophobic Drug synthesis, polymer modification.
2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride –OCH₃, –F₄, –SO₂Cl ~280.5 (est.) Lower reactivity due to electron-donating –OCH₃ Limited use in electrophilic reactions; potential in mild sulfonylations.
Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate –OH, –F₄, –SO₃⁻Na⁺ ~274.1 (est.) Water-soluble; ionic character Surfactants, electrolytes.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol –CF₃, –F₄, –OH ~232.1 (est.) High acidity (pKa ~5–6); volatile Acid catalyst; precursor for ethers/esters.

Key Insights :

  • Electron Effects : Electron-withdrawing groups (–CF₃, –F) increase the sulfonyl chloride’s electrophilicity, while electron-donating groups (–OCH₃, –OH) reduce it .
  • Solubility : Ionic derivatives (e.g., sodium sulfonate) exhibit high water solubility, contrasting with the hydrophobic parent sulfonyl chloride .

Biological Activity

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS Number: 40586-68-3) is a fluorinated aromatic sulfonyl chloride compound. Its unique structure, characterized by multiple fluorine substituents, suggests potential biological activity in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and anticancer effects.

  • Molecular Formula : C7_7ClF7_7O2_2S
  • Molecular Weight : 316.58 g/mol
  • Structural Characteristics : The presence of trifluoromethyl and sulfonyl groups enhances its reactivity and biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Compounds structurally related to this compound showed MIC values ranging from 4.88 µg/mL against various bacterial strains such as Bacillus mycoides, Escherichia coli, and Candida albicans .

Enzyme Inhibition

The sulfonyl group in this compound is known for its ability to inhibit various enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar to this sulfonyl chloride have shown strong inhibitory activity against AChE, which is crucial for treating neurological disorders.
  • Urease Inhibition : Research indicates that derivatives of this compound can act as potent urease inhibitors. For example, several synthesized compounds exhibited IC50_{50} values significantly lower than standard urease inhibitors .

Anticancer Activity

The anticancer potential of fluorinated benzenesulfonyl chlorides has been explored in various studies:

  • Cell Line Studies : Compounds related to this compound demonstrated IC50_{50} values against human cancer cell lines such as A549 and HCT116. Notably, some compounds showed better activity than Doxorubicin, a common chemotherapeutic agent .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit critical proteins involved in cancer progression by down-regulating genes such as TP53 and EGFR .

Case Studies

StudyBiological ActivityFindings
Study 1AntibacterialMIC of 4.88 µg/mL against E. coli
Study 2Enzyme InhibitionStrong AChE inhibition with IC50_{50} values < 10 µM
Study 3AnticancerIC50_{50} values of 22.4 µM against PACA2 cells

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